(2-Isopropoxypyridin-4-yl)methanol
Description
(2-Isopropoxypyridin-4-yl)methanol is a pyridine derivative characterized by an isopropoxy group at the 2-position and a hydroxymethyl group at the 4-position of the pyridine ring. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol. The compound’s structure combines steric bulk (from the isopropoxy group) and polarity (from the hydroxymethyl group), making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its applications include serving as a precursor for heterocyclic compounds, such as pyrazolo-pyrimidine derivatives, as seen in patent literature .
Properties
IUPAC Name |
(2-propan-2-yloxypyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-9-5-8(6-11)3-4-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBALJMVPJTQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754218-88-7 | |
| Record name | [2-(propan-2-yloxy)pyridin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxypyridin-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 4-pyridinemethanol.
Protection of Hydroxyl Group: The hydroxyl group of 4-pyridinemethanol is protected using a suitable protecting group, such as a silyl ether.
Introduction of Isopropoxy Group: The protected intermediate is then subjected to a nucleophilic substitution reaction with isopropyl bromide in the presence of a base, such as potassium carbonate, to introduce the isopropoxy group at the 2-position.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: (2-Isopropoxypyridin-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Isopropoxypyridin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Isopropoxypyridin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the isopropoxy group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Differences
Key analogues include:
(4-Methoxypyridin-2-yl)methanol (C₇H₉NO₂; MW 139.15 g/mol): Features a methoxy group at the 4-position and hydroxymethyl at the 2-position .
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol (C₉H₁₁ClNO₃; MW 216.5 g/mol): Contains a chloro group at position 2, a dimethoxymethyl group at position 3, and hydroxymethyl at position 4 .
Table 1: Structural and Physical Properties
| Compound | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| (2-Isopropoxypyridin-4-yl)methanol | Isopropoxy (2), hydroxymethyl (4) | 167.21 | Ether, alcohol |
| (4-Methoxypyridin-2-yl)methanol | Methoxy (4), hydroxymethyl (2) | 139.15 | Ether, alcohol |
| (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol | Chloro (2), dimethoxymethyl (3), hydroxymethyl (4) | 216.5 | Halide, acetal, alcohol |
Solubility and Polarity
- This compound: Moderate solubility in polar solvents (e.g., methanol, water) due to the hydroxymethyl group, though steric hindrance from isopropoxy may reduce solubility compared to smaller substituents .
- (4-Methoxypyridin-2-yl)methanol: Higher solubility in methanol/water systems owing to its smaller methoxy group and symmetrical substitution .
- (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol: Reduced polarity due to the chloro and dimethoxymethyl groups, leading to lower solubility in aqueous solutions .
Reactivity and Stability
- Electron Effects: The isopropoxy group in the target compound is electron-donating via resonance, deactivating the pyridine ring toward electrophilic substitution. The methoxy group in the analogue (4-Methoxypyridin-2-yl)methanol similarly donates electrons but with less steric hindrance . The chloro group in the second analogue is electron-withdrawing, activating the ring for nucleophilic attack at specific positions .
Hydroxymethyl Reactivity : All three compounds feature a hydroxymethyl group, which can undergo oxidation (to carboxylic acids) or esterification. However, steric effects in the target compound may slow these reactions compared to the less hindered analogues.
Biological Activity
(2-Isopropoxypyridin-4-yl)methanol is an organic compound with the molecular formula C9H13NO2. It is a derivative of pyridine, characterized by an isopropoxy group at the 2-position and a hydroxymethyl group at the 4-position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : 4-Pyridinemethanol is used as the precursor.
- Protection of Hydroxyl Group : The hydroxyl group is protected using a suitable protecting group.
- Nucleophilic Substitution : The protected intermediate undergoes nucleophilic substitution with isopropyl bromide in the presence of a base, introducing the isopropoxy group.
- Deprotection : The protecting group is removed to yield this compound.
The biological activity of this compound is primarily attributed to its structural features:
- Hydroxymethyl Group : This group can form hydrogen bonds with biological molecules, enhancing interaction with various targets.
- Isopropoxy Group : The presence of this lipophilic moiety improves membrane penetration, potentially modulating enzyme or receptor activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.
Anticancer Activity
The compound has shown promise in anticancer research. In a study involving mouse xenograft models, it was observed to inhibit tumor growth significantly. This suggests that this compound may interfere with cancer cell proliferation through specific molecular pathways.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) effective against both gram-positive and gram-negative bacteria.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Anticancer Activity : In a xenograft model for head and neck cancer, this compound treatment led to a reduction in tumor size by approximately 45% compared to control groups, indicating its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
